![molecular formula C21H20N2O5S B2540286 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide CAS No. 946258-19-1](/img/structure/B2540286.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound. This means it has a ring structure that contains atoms of at least two different elements. In this case, the ring contains carbon and nitrogen atoms . The compound also contains a furoyl group, which is derived from furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom . The methoxy group (-OCH3) and benzenesulfonamide group are also present in the compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline group would form a cyclic structure, while the furoyl, methoxy, and benzenesulfonamide groups would extend from this ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially react. For example, the furoyl group could undergo reactions typical of carboxylic acid derivatives, while the tetrahydroquinoline group could participate in reactions typical of amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar sulfonamide and furoyl groups could influence its solubility in water and other solvents .
Applications De Recherche Scientifique
- F2041-0095 exhibits antibacterial properties, making it a valuable candidate in the fight against microbial infections. Researchers have synthesized various furan derivatives, including F2041-0095, to combat drug-resistant bacteria .
- Notably, F2041-0095 has demonstrated activity against both gram-positive and gram-negative bacteria. Its mechanism of action and specific targets warrant further investigation .
- Researchers have synthesized carbamothioyl-furan-2-carboxamide derivatives (similar to F2041-0095) and evaluated their anti-cancer potential . Further research could explore F2041-0095’s efficacy against cancer cell lines.
- Furan compounds, including F2041-0095, have been investigated for their anti-inflammatory and analgesic properties. These effects may contribute to pain relief and inflammation reduction .
- Furan derivatives have been explored as anti-ulcer agents and diuretics. F2041-0095’s structure suggests it may exhibit similar effects .
- F2041-0095’s diverse pharmacological potential extends to muscle relaxant, anti-protozoal, and antiviral activities .
- Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, some of which exhibit antibacterial activity . F2041-0095’s unique structure may contribute to these properties.
Antibacterial Activity
Anti-Cancer Potential
Anti-Inflammatory and Analgesic Effects
Anti-Ulcer and Diuretic Properties
Other Therapeutic Aspects
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-17-7-9-18(10-8-17)29(25,26)22-16-6-11-19-15(14-16)4-2-12-23(19)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBPPRSRIFBYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

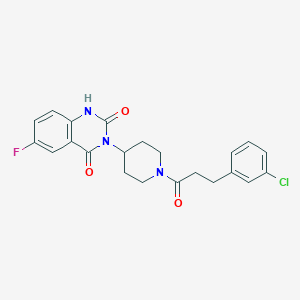
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)

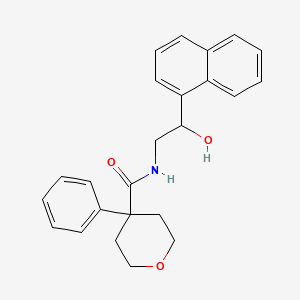
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
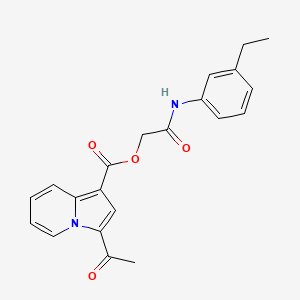
![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
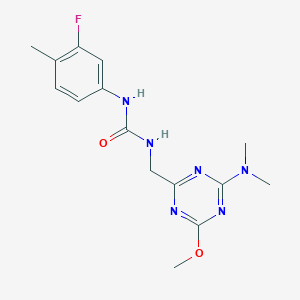
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)
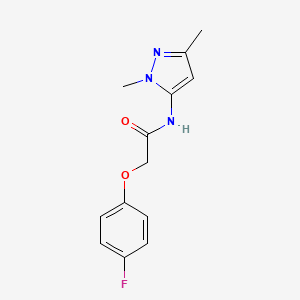

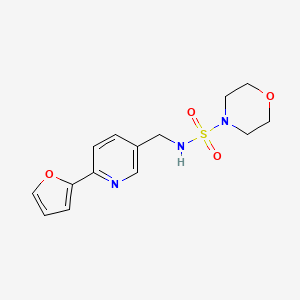
![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)